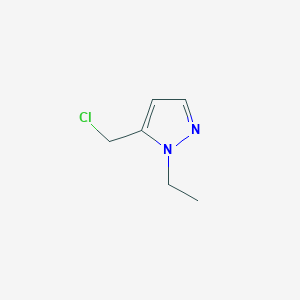

5-(chloromethyl)-1-ethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the chloromethyl group, at different positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and HRMS, as well as X-ray crystal diffraction. For example, the crystal structure of ethyl 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was determined and found to be stabilized by intermolecular N-H...N and C-H...Cl interactions . These structural analyses provide insights into the three-dimensional arrangement of atoms within the molecule and the types of intermolecular interactions that may influence its properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the pyrazole ring, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, where the absorption and emission properties were found to be less correlated with substituent groups . Additionally, the presence of chloromethyl groups can potentially make the compound a suitable electrophile for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. For instance, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was shown to influence its bioactivity, as determined by DFT calculations and X-ray diffraction analysis . The presence of a chloromethyl group in "5-(chloromethyl)-1-ethyl-1H-pyrazole" would likely affect its physical properties, such as solubility in organic solvents, and its chemical reactivity, particularly in nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters, closely related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized using microwave-induced techniques, highlighting an environmentally friendly approach (Martins et al., 2006).

- Molecular Structure Analysis : The crystal and molecular structure of related compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, indicating significant intermolecular interactions that stabilize the crystal structure (Fathima et al., 2014).

- Spectral and Theoretical Investigations : Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on combining experimental and theoretical studies to understand their properties (Viveka et al., 2016).

Applications in Medicine and Pharmacology

- Anticancer Properties : A study synthesized quadracyclic regioisomers from compounds similar to 5-(chloromethyl)-1-ethyl-1H-pyrazole, showing promising anti-proliferative activities against cancer, comparable to paclitaxel (Jose, 2017).

- Antimicrobial Activity : Novel pyrazole derivatives, including ones structurally related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were tested for antimicrobial activity, with some showing significant effects against bacteria and fungi (Radwan et al., 2014).

- Synthesis of Hybrid Molecules : In research on benzimidazole-pyrazoline hybrid molecules, derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole were utilized, showcasing their role in developing compounds with potential anti-diabetic properties (Ibraheem et al., 2020).

Industrial and Material Science Applications

- Corrosion Inhibition : Derivatives of 5-(chloromethyl)-1-ethyl-1H-pyrazole demonstrated effectiveness as corrosion inhibitors for steel in acidic environments, indicating their potential in industrial applications (Ouali et al., 2013).

- Synthesis of Palladium Complexes : Substituted pyrazole palladium complexes, including those related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized and used as catalysts in ethylene polymerization, producing high-density polyethylene (Li et al., 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLXOKBFCXKMET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-ethyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)